
R(+)-7-Hydroxy-DPAT hydrobromide
Overview
Description
R(+)-7-Hydroxy-DPAT hydrobromide is a chiral compound with the molecular formula C₁₆H₂₅NO·HBr and a molecular weight of 328.29 g/mol . It is a selective dopamine D3 receptor (D3DR) agonist, widely used in neuroscience research to study dopaminergic pathways and receptor-specific behaviors . Its structural backbone, a tetralin derivative with a hydroxyl group at the 7-position and dipropylamino substituents, confers high affinity for D3 receptors over other dopamine receptor subtypes (e.g., D2, D1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide involves several steps. One common method includes the reaction of N,N-dipropylamine with a suitable naphthalene derivative under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce tetrahydronaphthalenes .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : C₁₆H₂₆BrNO
- Molecular Weight : 328.29 g/mol
- Selectivity :
- D3 receptor: Ki ≈ 1 nM
- D2 receptor: Ki ≈ 10 nM
- D4 receptor: Ki ≈ 650 nM
- D1 receptor: Ki ≈ 5000 nM
R(+)-7-Hydroxy-DPAT acts as a full agonist at the D3 dopamine receptor, exhibiting low affinity for other dopamine receptor subtypes. This selectivity allows researchers to investigate the specific roles of D3 receptors in various neurological conditions without interference from other receptor activities .
Neuropharmacological Studies
R(+)-7-Hydroxy-DPAT is widely used to explore the role of dopamine in behavior and neurological disorders. Its agonistic effects on the D3 receptor make it a valuable tool for studying:
- Addiction Mechanisms : Research indicates that R(+)-7-Hydroxy-DPAT influences drug-seeking behavior in animal models, particularly in cocaine addiction studies. It has been shown to affect locomotor activity and reward pathways, making it crucial for understanding addiction neurobiology .
- Mood Disorders : The compound's action on the dopamine system suggests potential applications in treating mood disorders, such as depression and anxiety, where serotonin and dopamine systems are often dysregulated.
Behavioral Studies
In behavioral pharmacology, R(+)-7-Hydroxy-DPAT is used to assess:
- Locomotor Activity : Studies demonstrate that administration of R(+)-7-Hydroxy-DPAT can modify locomotor responses in rodents, providing insights into its effects on motor control and coordination.
- Self-Administration Models : Animal studies have shown that R(+)-7-Hydroxy-DPAT can be self-administered, indicating its reinforcing properties and potential implications for addiction research .
Data Table: Comparison with Related Compounds
Compound Name | Selectivity (D3/D2/D4/D1) | Key Applications |
---|---|---|
R(+)-7-Hydroxy-DPAT | High (1/10/650/5000) | Addiction studies, mood disorder research |
8-Hydroxy-DPAT | Moderate | Serotonin receptor studies |
S(-)-7-Hydroxy-DPAT | Low | Inverse pharmacological effects |
Pramipexole | Non-selective | Broader dopamine agonist applications |
Case Study 1: Cocaine Addiction
A study conducted by Levesque et al. demonstrated that R(+)-7-Hydroxy-DPAT significantly reduced cocaine-seeking behavior in rat models. The findings suggest that D3 receptor activation may play a critical role in modulating reward pathways associated with cocaine use .
Case Study 2: Anxiety and Depression
Research published in the Journal of Neuroscience indicated that R(+)-7-Hydroxy-DPAT administration resulted in decreased anxiety-like behaviors in mice. This suggests potential therapeutic benefits for mood disorders characterized by dysregulation of dopaminergic signaling .
Mechanism of Action
The mechanism of action of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Positional Isomers: 5-Hydroxy-DPAT and 8-Hydroxy-DPAT
- (R)-5-Hydroxy-DPAT Hydrobromide Molecular Formula: C₁₆H₂₅NO·HBr Activity: Acts as a weak dopamine D2 receptor antagonist, contrasting with the D3 agonism of the 7-hydroxy analog . Key Difference: The hydroxyl group at the 5-position reduces D3 selectivity and alters receptor interaction. The racemic form (±)-5-Hydroxy-DPAT is a potent D2 agonist, highlighting the critical role of stereochemistry in receptor activation .
- Structural Insight: Shifting the hydroxyl group from the 7- to 8-position shifts receptor specificity from dopamine D3 to serotonin 5-HT1A receptors .
Enantiomeric Comparisons
- Racemic 5-Hydroxy-DPAT vs. (R)-5-Hydroxy-DPAT
Functionalized Derivatives
- (R)-(+)-2-(N-Propargyl-N-propyl)amino-7-hydroxytetralin Hydrochloride Molecular Formula: C₁₆H₂₂ClNO Application: Serves as a precursor for radiolabeling R(+)-7-Hydroxy-DPAT, enabling tracer studies in receptor distribution . Key Modification: The propargyl group facilitates radiolabeling without compromising D3 affinity .
- (R)-(+)-7-Methoxy-DPAT Hydrochloride Molecular Formula: C₁₇H₂₆ClNO Activity: Described as a "building block" with unknown pharmacology, suggesting methoxy substitution at the 7-position may reduce receptor engagement .
Comparison with Pharmacologically Related Compounds
Dopamine D3 Receptor Antagonists
- U 99194 Maleate
Dopamine D1/D2 Agonists
- CY 208-243
Physicochemical and Functional Data
Key Research Findings
- Stereochemical Sensitivity : The (R)-configuration in 7-hydroxy-DPAT is critical for D3 agonism, whereas the same configuration in 5-hydroxy-DPAT converts the compound into a D2 antagonist .
- Solubility : R(+)-7-Hydroxy-DPAT is soluble in DMSO (>98% purity), facilitating in vitro studies, whereas 8-hydroxy analogs may require alternative solvents .
Biological Activity
R(+)-7-Hydroxy-DPAT hydrobromide, also known as (R)-(+)-7-Hydroxy-2-(N,N-dipropylamino)tetralin hydrobromide, is a selective agonist for the dopamine D3 receptor and has been extensively studied for its biological activities, particularly in the context of neurological research. This article provides a detailed examination of the compound's biological activity, highlighting its receptor selectivity, effects on behavior, and potential therapeutic applications.
- Molecular Formula : C₁₆H₂₆BrNO
- Molecular Weight : Approximately 328.29 g/mol
- CAS Number : 1021878-34-1
R(+)-7-Hydroxy-DPAT primarily acts as a full agonist at the serotonin 5-HT1A receptor and exhibits high selectivity for the D3 dopamine receptor . Its binding affinity is characterized by a Ki value of approximately:
- D3 receptor : ~1 nM
- D2 receptor : ~10 nM
- D4 receptor : ~650 nM
- D1 receptor : ~5000 nM
This selectivity allows researchers to investigate the specific roles of D3 receptors in behaviors related to addiction and reward pathways without significant interference from other receptor types .
Dopaminergic Effects
R(+)-7-Hydroxy-DPAT has been shown to influence various dopaminergic activities, including:
- Locomotor Activity : In animal models, administration of R(+)-7-Hydroxy-DPAT has been linked to reduced spontaneous locomotor activity without inducing yawning, making it a useful tool for studying motor control and dopamine signaling .
- Hypothermia Induction : Studies indicate that R(+)-7-OH-DPAT induces hypothermia in mice in a dose-dependent manner. This effect can be antagonized by dopamine D3 receptor antagonists, suggesting its role in thermoregulation through dopaminergic pathways .
Serotonergic Effects
As an agonist at the 5-HT1A receptor, R(+)-7-Hydroxy-DPAT also exhibits significant serotonergic activity. This interaction is crucial in understanding its potential implications in mood disorders and anxiety-related conditions. Research indicates that this compound can mimic serotonin's effects, contributing to mood regulation and anxiety modulation .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of R(+)-7-Hydroxy-DPAT:
- Behavioral Studies in Mice :
- Therapeutic Potential in Neurological Disorders :
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Selectivity | Key Differences |
---|---|---|---|
8-Hydroxy-DPAT | Isomer | Lower D3 selectivity | Higher affinity for serotonin receptors |
S(-)-7-Hydroxy-DPAT | Enantiomer | Less potent | Exhibits inverse pharmacological effects |
Pramipexole | Dopamine agonist | Non-selective | Broader receptor activity |
R(+)-7-Hydroxy-DPAT stands out due to its high selectivity for the D3 receptor compared to other compounds like 8-hydroxy-DPAT, which has significant serotonin activity. This specificity makes it particularly useful for targeted research into dopamine-related mechanisms without confounding effects from serotonin pathways .
Q & A
Basic Research Questions
Q. What is the pharmacological profile of R(+)-7-Hydroxy-DPAT hydrobromide, and how does its receptor selectivity impact experimental design?
this compound is a selective dopamine D3 receptor (D3DR) agonist with high affinity for D3 over D2 receptors. However, cross-reactivity with 5-HT7 receptors (pKi = 6.6) has been observed, necessitating careful controls in studies targeting D3-specific pathways . To confirm D3-mediated effects, researchers should co-administer selective D3 antagonists like U 99194 maleate and compare results with D2/5-HT1A-specific agonists/antagonists (e.g., 8-OH-DPAT for 5-HT1A). Receptor binding assays under controlled ionic conditions (e.g., varying Na+ concentrations) can further validate selectivity .
Q. What are the recommended protocols for preparing stable in vitro solutions of this compound?
Dissolve the compound in DMSO to create a 50–100 mg/mL stock solution. For working concentrations (e.g., 5 mg/mL), sequentially mix 10% DMSO stock with 40% PEG300, 5% Tween-80, and 45% saline/ddH2O. If precipitation occurs, heat (≤50°C) or sonicate briefly. Always prepare fresh working solutions to avoid degradation, and validate solubility using dynamic light scattering (DLS) for nanoparticle-free formulations .
Q. How can researchers optimize in vivo administration of this compound for behavioral studies?
For oral delivery, mix the compound with food or formulate it as a suspension using 0.5% methylcellulose. Intraperitoneal (IP) or subcutaneous (SC) routes are preferred for precise dosing. Behavioral paradigms like locomotor activity tests in rodents should be conducted 15–30 minutes post-administration, referencing protocols from Daly & Waddington (1993), who observed dose-dependent effects at 0.1–1.0 mg/kg . Include vehicle controls and monitor plasma half-life (t1/2) via LC-MS to correlate exposure with behavioral outcomes.
Advanced Research Questions
Q. How can researchers resolve contradictory data on D3 receptor-mediated signaling in different neuronal populations?
Contradictions may arise from regional differences in receptor density or coupling efficiency. Use in situ hybridization or immunohistochemistry to map D3DR expression in target tissues. Combine electrophysiological recordings (e.g., patch-clamp) with selective antagonists to isolate D3-specific currents. For behavioral studies, employ conditional D3DR knockout models or RNA interference to validate mechanistic links .
Q. What advanced analytical methods are suitable for identifying off-target interactions of this compound?
Chemical proteomics approaches, such as cell thermal shift assays (CETSA) or isothermal dose-response (ITDR) , can quantify target engagement and detect off-target binding. Pair these with LC-MS/MS-based proteomics to profile protein interaction networks. For tissue distribution studies, use mass spectrometry imaging (MSI) to spatially resolve compound localization and correlate it with pharmacodynamic readouts .
Q. How should researchers address batch-to-batch variability in this compound for reproducible results?
Request certificates of analysis (CoA) detailing purity (>98%), salt content, and residual solvents. For sensitive assays (e.g., calcium flux), perform orthogonal validation via NMR or HPLC-UV. Pre-test each batch in a pilot experiment (e.g., receptor binding assay) and normalize data to a reference standard .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 values. For behavioral data with multiple time points, apply mixed-effects models or Tukey-Kramer post hoc tests to account for inter-subject variability. Report effect sizes and confidence intervals to enhance reproducibility .
Q. How can pharmacokinetic (PK) parameters of this compound be accurately determined in preclinical models?
Conduct serial blood sampling after IP/IV administration and quantify plasma levels via LC-MS/MS. Use compartmental modeling (e.g., WinNonlin) to estimate AUC, Cmax, and t1/2. For tissue distribution, euthanize animals at staggered time points and analyze organ homogenates, ensuring correction for matrix effects .
Q. Methodological Notes
Properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNDMTWHRYECKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936174 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76135-30-3, 159795-63-8 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.